molecular formula C18H18N4O B5764507 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one

5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one

Cat. No.: B5764507
M. Wt: 306.4 g/mol
InChI Key: LYGYAHPLISWVSG-UHFFFAOYSA-N
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Description

5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-7(12H)-one is a complex organic compound known for its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by a single atom that is shared by two rings. The presence of the benzo[h][1,2,4]triazolo[3,4-b]quinazoline moiety imparts significant biological activity to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-7(12H)-one typically involves the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate. This reaction yields 2-hydrazinyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one, which is then reacted with orthoformic acid ethyl ester or carbon disulfide to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-7(12H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include methyl and ethyl iodides, allyl bromide, and benzyl chloride for alkylation reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which exhibit different biological activities.

Scientific Research Applications

5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-7(12H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-7(12H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antitumor effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair mechanisms is a key aspect of its action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclohexan]-7(12H)-one lies in its specific spirocyclic structure, which imparts distinct biological activities and chemical reactivity. Its ability to form various substituted derivatives further enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclohexane]-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-16-14-15(20-17-21-19-11-22(16)17)13-7-3-2-6-12(13)10-18(14)8-4-1-5-9-18/h2-3,6-7,11H,1,4-5,8-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGYAHPLISWVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N5C=NNC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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